molecular formula C16H10N2 B14579653 9,10-Dihydrophenanthrene-3,9-dicarbonitrile CAS No. 61469-70-3

9,10-Dihydrophenanthrene-3,9-dicarbonitrile

Cat. No.: B14579653
CAS No.: 61469-70-3
M. Wt: 230.26 g/mol
InChI Key: XLVKIFNVGBXODO-UHFFFAOYSA-N
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Description

9,10-Dihydrophenanthrene-3,9-dicarbonitrile is an organic compound that belongs to the class of dihydrophenanthrenes This compound is characterized by its unique structure, which includes two nitrile groups attached to the phenanthrene core

Preparation Methods

The synthesis of 9,10-Dihydrophenanthrene-3,9-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenanthrene with suitable nitrile-containing reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity. detailed industrial production methods are not widely documented in the literature.

Chemical Reactions Analysis

9,10-Dihydrophenanthrene-3,9-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Dihydrophenanthrene-3,9-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Dihydrophenanthrene-3,9-dicarbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the 3CLpro enzyme, which is crucial for the replication of SARS-CoV-2 . The inhibition occurs through non-covalent interactions, disrupting the enzyme’s function and thereby hindering viral replication.

Comparison with Similar Compounds

9,10-Dihydrophenanthrene-3,9-dicarbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

61469-70-3

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

9,10-dihydrophenanthrene-3,9-dicarbonitrile

InChI

InChI=1S/C16H10N2/c17-9-11-5-6-12-8-13(10-18)14-3-1-2-4-15(14)16(12)7-11/h1-7,13H,8H2

InChI Key

XLVKIFNVGBXODO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C3=C1C=CC(=C3)C#N)C#N

Origin of Product

United States

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